4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide is a chemical compound with the molecular formula C12H17IN2O2S It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a piperidine ring through a sulfonamide linkage
Preparation Methods
The synthesis of 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-iodobenzenesulfonyl chloride and 1-methyl-4-piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-iodobenzenesulfonyl chloride is reacted with 1-methyl-4-piperidine in the presence of a base to form the desired product, this compound.
Chemical Reactions Analysis
4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-iodo-N-(1-methyl-4-piperidinyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide: This compound has a chlorine atom instead of an iodine atom, which can lead to differences in reactivity and biological activity.
4-bromo-N-(1-methyl-4-piperidinyl)benzenesulfonamide: The presence of a bromine atom can also influence the compound’s properties and applications.
4-fluoro-N-(1-methyl-4-piperidinyl)benzenesulfonamide: The fluorine atom can affect the compound’s stability and interactions with biological targets.
Properties
IUPAC Name |
4-iodo-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O2S/c1-15-8-6-11(7-9-15)14-18(16,17)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPFDMIBBHUOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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